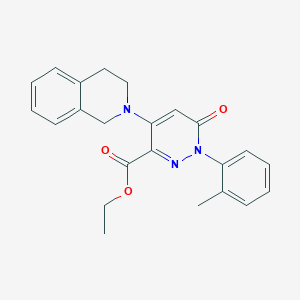

1-(2-甲基苯基)-6-氧代-4-(1,2,3,4-四氢异喹啉-2-基)-1,6-二氢吡啶并嘧啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives are a class of compounds that have been studied for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of a related compound, (S)-ethyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, involves stirring a mixture of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and K2CO3 in toluene and water at room temperature, then slowly adding ethyl chlorocarbonate .Molecular Structure Analysis

The molecular structure of these compounds typically includes a 3,4-dihydroisoquinoline-2(1H)-carboxamide core, with various substituents attached to the nitrogen atom .科学研究应用

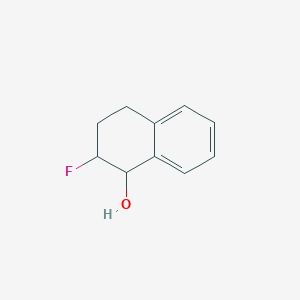

- 抗菌和抗结核药物: 包括手性衍生物在内的氨基醇具有多种生物活性。 像我们标题化合物这样的化合物已被研究用于其作为抗菌和抗结核药物的潜力 .

- 手性来源: 手性氨基醇是药物活性分子和天然产物中必不可少的结构单元和结构基序。 它们对于在不对称合成中引入手性至关重要 .

- 神经保护特性: 研究表明,某些异喹啉生物碱,包括四氢异喹啉 (THIQ),可能具有神经保护作用。 研究我们化合物的生物活性可能很有价值 .

- 功能材料的结构单元: 像我们这样的手性二氢异喹啉衍生化合物用作功能材料的结构单元。 它们独特的结构特征使其成为设计具有特定性质的新型材料的有趣候选者 .

- 不对称合成: 手性氨基醇在不对称合成中起着至关重要的作用。 我们的化合物可以作为手性源,使能够创建对映异构体纯的分子 .

- 晶体结构见解: 我们化合物的晶体结构揭示了其在固态中的排列方式。 它形成弱相互作用 (C—H···O 和 C—H···环) 并表现出人字形堆积模式。 Hirshfeld 表面分析突出了主要的 H···H 相互作用 .

制药和药物化学

神经科学和神经退行性疾病

材料科学和功能材料

化学合成和催化

晶体学和结构研究

作用机制

Target of Action

Compounds with a 1,2,3,4-tetrahydroisoquinoline (thiq) scaffold, which is present in this compound, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq-based compounds have been found to interact with their targets in a way that influences the metabolism of certain neurotransmitters . For instance, some THIQ compounds have been found to potentiate the metabolism of dopamine, increase the production of free radicals by activating the dopamine oxidation pathway, and inhibit dopamine metabolism via the COMT pathway .

Biochemical Pathways

Thiq-based compounds have been found to influence the dopamine oxidation pathway and the comt pathway .

Result of Action

Thiq-based compounds have been found to induce cell death and exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

未来方向

属性

IUPAC Name |

ethyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-3-29-23(28)22-20(25-13-12-17-9-5-6-10-18(17)15-25)14-21(27)26(24-22)19-11-7-4-8-16(19)2/h4-11,14H,3,12-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMPTVVTNMPGIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C3C2)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2435249.png)

![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine](/img/structure/B2435251.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2435256.png)

![N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2435264.png)

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2435268.png)

![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2435269.png)